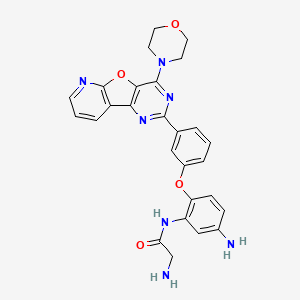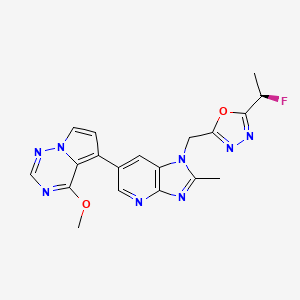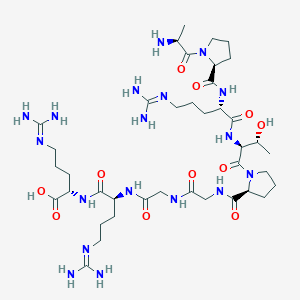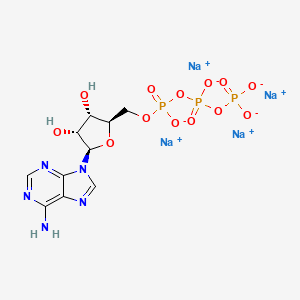![molecular formula C44H46ClN7O5 B10832046 2-chloro-4-[(3S)-8-[4-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-5,7-dihydropyrrolo[3,4-f]isoindol-6-yl]methyl]piperidine-1-carbonyl]phenyl]-3-methyl-2,8-diazaspiro[4.5]decan-2-yl]benzonitrile CAS No. 2632305-36-1](/img/structure/B10832046.png)
2-chloro-4-[(3S)-8-[4-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-5,7-dihydropyrrolo[3,4-f]isoindol-6-yl]methyl]piperidine-1-carbonyl]phenyl]-3-methyl-2,8-diazaspiro[4.5]decan-2-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ARD-1676 is a highly potent and orally efficacious proteolysis-targeting chimera (PROTAC) degrader of the androgen receptor (AR). It was designed using a new class of AR ligands and a novel cereblon ligand. ARD-1676 has shown significant promise in the treatment of AR-positive human prostate cancer by effectively inducing the degradation of a broad panel of clinically relevant AR mutants .
Preparation Methods
The synthesis of ARD-1676 involves the design and evaluation of potent and orally bioavailable PROTAC AR degraders using a new class of AR ligands and novel cereblon ligands. The specific synthetic routes and reaction conditions are detailed in the research articles, but generally, the process involves the creation of a bifunctional molecule that links a ligand for the target protein (AR) to a ligand for an E3 ubiquitin ligase (cereblon), facilitating the degradation of the target protein .
Chemical Reactions Analysis
ARD-1676 undergoes various chemical reactions, primarily focusing on its role as a PROTAC degrader. The major reactions include:
Degradation Reactions: ARD-1676 induces the degradation of AR by recruiting the ubiquitin-proteasome system.
Binding Reactions: It binds to both the AR and cereblon, forming a ternary complex that leads to the ubiquitination and subsequent degradation of AR.
Common Reagents and Conditions: The reactions typically involve the use of specific ligands for AR and cereblon, under conditions that promote the formation of the ternary complex and the subsequent degradation process
Scientific Research Applications
ARD-1676 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a model compound for studying PROTAC technology and the design of bifunctional molecules.
Biology: ARD-1676 is used to study the mechanisms of protein degradation and the role of AR in cellular processes.
Medicine: The primary application is in the treatment of AR-positive human prostate cancer, where it has shown efficacy in reducing tumor growth and degrading AR mutants.
Mechanism of Action
ARD-1676 exerts its effects through the PROTAC mechanism, which involves the recruitment of the ubiquitin-proteasome system to degrade the target protein (AR). The compound binds to both AR and cereblon, forming a ternary complex that facilitates the ubiquitination of AR. This ubiquitinated AR is then recognized and degraded by the proteasome, leading to a reduction in AR levels and inhibition of AR signaling pathways .
Comparison with Similar Compounds
ARD-1676 is unique compared to other similar compounds due to its high potency and oral efficacy. Similar compounds include:
ARD-2585: Another PROTAC degrader targeting AR, but with different ligands and potentially lower potency.
ARV-110: A PROTAC degrader that also targets AR but may have different pharmacokinetic properties and efficacy.
Selective AR Degraders (SARDs): These molecules target AR for degradation but generally have weaker degradation potency compared to ARD-1676
ARD-1676 stands out due to its broad activity against AR mutants, high oral bioavailability, and significant antitumor activity in preclinical models .
Properties
CAS No. |
2632305-36-1 |
|---|---|
Molecular Formula |
C44H46ClN7O5 |
Molecular Weight |
788.3 g/mol |
IUPAC Name |
2-chloro-4-[(3S)-8-[4-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-5,7-dihydropyrrolo[3,4-f]isoindol-6-yl]methyl]piperidine-1-carbonyl]phenyl]-3-methyl-2,8-diazaspiro[4.5]decan-2-yl]benzonitrile |
InChI |
InChI=1S/C44H46ClN7O5/c1-27-21-44(26-51(27)34-7-4-30(22-46)37(45)20-34)12-16-49(17-13-44)33-5-2-29(3-6-33)41(55)50-14-10-28(11-15-50)23-48-24-31-18-35-36(19-32(31)25-48)43(57)52(42(35)56)38-8-9-39(53)47-40(38)54/h2-7,18-20,27-28,38H,8-17,21,23-26H2,1H3,(H,47,53,54)/t27-,38?/m0/s1 |
InChI Key |
GAXWAKXJBZHVQF-ZVENJKCTSA-N |
Isomeric SMILES |
C[C@H]1CC2(CCN(CC2)C3=CC=C(C=C3)C(=O)N4CCC(CC4)CN5CC6=CC7=C(C=C6C5)C(=O)N(C7=O)C8CCC(=O)NC8=O)CN1C9=CC(=C(C=C9)C#N)Cl |
Canonical SMILES |
CC1CC2(CCN(CC2)C3=CC=C(C=C3)C(=O)N4CCC(CC4)CN5CC6=CC7=C(C=C6C5)C(=O)N(C7=O)C8CCC(=O)NC8=O)CN1C9=CC(=C(C=C9)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-[8-[(4-Fluorophenyl)methyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-5-yl]-2-oxoethyl]bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B10831979.png)


![N-(6-fluoro-3'-{[6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carbonyl]amino}-4'-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl][1,1'-biphenyl]-3-carbonyl)glycyl-3-methyl-L-valyl-(4R)-4-hydroxy-N-{(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl}-L-prolinamide](/img/structure/B10831991.png)
![Propan-2-yl 2-[[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-phenoxyphosphoryl]amino]-2-methylpropanoate](/img/structure/B10831996.png)
![ethyl 9H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B10832003.png)
![N-[1-[(2S,3S,4S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B10832007.png)
![diazanium;[[(2R,3R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B10832009.png)


![(1S,3R,4R,7R,9R,11R,15S,16S,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[(4R,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,37-heptahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid](/img/structure/B10832027.png)
![1-[3-[[2-[3-(Benzenesulfonamido)phenyl]-2-hydroxyethyl]amino]-3-methylbutyl]indole-5-carboxylic acid](/img/structure/B10832030.png)
![(2R,3R,5R)-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B10832040.png)
